molecular formula C13H24N2O4 B2883397 (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate CAS No. 1286207-06-4

(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate

Cat. No.: B2883397
CAS No.: 1286207-06-4
M. Wt: 272.345
InChI Key: HUTUXRCMCMDZPF-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyacetamido group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-methoxyacetamide under suitable conditions to introduce the methoxyacetamido group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical transformations.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or pain management.

Industry: In industry, this compound can be used in the production of specialty chemicals, coatings, and other materials. Its properties may enhance the performance of these products.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system or disease being targeted.

Comparison with Similar Compounds

  • tert-Butyl N- [3-(2-methoxyacetamido)propyl]carbamate: This compound is structurally similar but differs in the length of the carbon chain.

  • Lacosamide: An anticonvulsant drug with a similar methoxyacetamido group.

Uniqueness: (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUXRCMCMDZPF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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